DHA vs. Potassium Sorbate and Sodium Benzoate: Alicyclobacillus acidoterrestris Growth Control and Guaiacol Suppression in Apple Juice—Pass/Fail Differentiation
In a direct head-to-head evaluation of seven preservatives against A. acidoterrestris—a pasteurization-surviving spoilage bacterium responsible for medicinal off-flavors in fruit juices—only dehydroacetic acid, cinnamic acid, and ε-polylysine were effective in controlling both microbial growth and guaiacol production. Potassium sorbate and sodium benzoate, the industry-standard organic acid preservatives, were among the four preservatives that failed entirely [1]. When applied to apple juice, DHA at 270 mg/L reduced A. acidoterrestris counts by 3.43 log CFU/mL with complete suppression of guaiacol after 14 days of storage, without affecting organoleptic properties [1].
Sorbate & benzoate: failed
| Evidence Dimension | Qualitative efficacy (pass/fail) and quantitative log reduction against A. acidoterrestris in apple juice |
|---|---|
| Target Compound Data | DHA: Effective (pass); 270 mg/L → 3.43 log CFU/mL reduction; no guaiacol detected after 14 days storage |
| Comparator Or Baseline | Potassium sorbate: Ineffective (fail); Sodium benzoate: Ineffective (fail); Cinnamic acid: 108 mg/L → 3.17 log reduction; ε-Polylysine: 100 mg/L → 4.78 log reduction |
| Quantified Difference | DHA effective while sorbate and benzoate failed entirely; DHA achieved 3.43 log reduction vs. 3.17 log for cinnamic acid (at 2.5× lower DHA molar concentration) and 4.78 log for ε-polylysine |
| Conditions | Apple juice model; 14-day storage; sensory evaluation panel confirming no organoleptic impact; laboratory medium pre-screening with 7 preservatives |
Why This Matters
For juice and beverage manufacturers, DHA provides preservative coverage against A. acidoterrestris that industry-standard potassium sorbate and sodium benzoate cannot deliver, making DHA a non-substitutable ingredient for shelf-stable pasteurized juice products where this organism poses a spoilage risk.
- [1] Cai R, Yuan Y, Wang Z, Guo C, Liu B, Yue T. Effects of preservatives on Alicyclobacillus acidoterrestris growth and guaiacol production. Int J Food Microbiol. 2015;214:145–150. doi:10.1016/j.ijfoodmicro.2015.08.004. View Source
